1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
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Description
1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spectral Characterization
1-(1,2-Dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione and its derivatives have been synthesized and characterized using various spectroscopic methods. For instance, Rajkumar et al. (2014) reported the synthesis and spectral characterization of similar compounds, noting their potential in antimicrobial studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biological Evaluation
There's significant interest in the biological evaluation of compounds similar to this compound. Research like that conducted by Bhosale et al. (2014) includes pharmacological evaluations for antipsychotic activity, emphasizing the importance of such compounds in medicinal chemistry (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Antidepressant and Antianxiety Activities
Studies have also investigated the antidepressant and antianxiety potential of related compounds. Kumar et al. (2017) found that certain derivatives showed significant activity in these areas, highlighting the therapeutic relevance of these chemical structures (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Inhibitors of HIV-1 Attachment
Research has demonstrated the potential of similar compounds as inhibitors of HIV-1 attachment. Wang et al. (2009) noted that certain derivatives interfered with the interaction of viral gp120 with the host cell receptor CD4, signifying their role in antiviral therapy (Wang, Kadow, Zhang, Yin, Gao, Wu, Parker, Yang, Zadjura, Robinson, Gong, Spicer, Blair, Shi, Yamanaka, Lin, & Meanwell, 2009).
Quantum Chemical Calculations
The molecular structure and properties of similar compounds have been explored through quantum chemical calculations. Renjith et al. (2014) utilized computational methods to understand the stability and electronic properties of these molecules, contributing to our understanding of their chemical behavior (Renjith, Mary, Panicker, Varghese, Pakosińska-Parys, Van Alsenoy, & Al‐Saadi, 2014).
Anticancer Activity
There's ongoing research into the anticancer properties of compounds structurally similar to this compound. Kumar et al. (2013) synthesized and evaluated derivatives for anticancer activity, indicating a potential role in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-15-20(18-5-3-4-6-19(18)23(15)2)21(27)22(28)25-13-11-24(12-14-25)16-7-9-17(10-8-16)26(29)30/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITYLCOWFSQGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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